6-thiaspiro[3.4]octan-8-one
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Overview
Description
6-Thiaspiro[34]octan-8-one is a heterocyclic compound characterized by a spiro linkage involving a sulfur atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-thiaspiro[3.4]octan-8-one typically involves the reaction of methylenecyclobutane with triethylaluminum in the presence of a catalyst. This reaction is carried out in an argon atmosphere at room temperature and atmospheric pressure, using hexane as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable chemical reactions that ensure high yield and purity. The use of readily available starting materials and conventional chemical transformations is emphasized to facilitate industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Thiaspiro[3.4]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products:
Oxidation: 6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Thiaspiro[3.4]octan-8-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-thiaspiro[3.4]octan-8-one involves its interaction with molecular targets through its spiro and ketone functionalities. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key feature .
Comparison with Similar Compounds
6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid: An oxidized derivative of 6-thiaspiro[3.4]octan-8-one.
2-Azaspiro[3.4]octane: A structurally similar compound with a nitrogen atom in place of sulfur.
6,6-Dimethyl-spiro[3.4]octan-5-one: Another spiro compound with different substituents.
Uniqueness: this compound is unique due to the presence of a sulfur atom in its spiro linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2383555-39-1 |
---|---|
Molecular Formula |
C7H10OS |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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